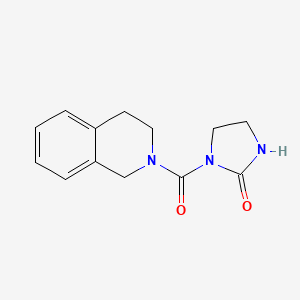![molecular formula C15H22ClN3O3S B2694020 N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea CAS No. 478047-68-6](/img/structure/B2694020.png)
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a chlorophenylsulfonyl group and an isopropylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea typically involves the following steps:
Formation of the piperidine intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, reacts with piperidine under basic conditions to form 1-[(4-chlorophenyl)sulfonyl]-4-piperidine.
Urea formation: The intermediate is then reacted with isopropyl isocyanate to form the final product, N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea can undergo various chemical reactions, including:
Substitution reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Oxidation and reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.
Major Products
Substitution reactions: Products include substituted derivatives of the original compound.
Hydrolysis: Products include the corresponding amine and isocyanate derivatives.
Oxidation and reduction: Products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea has several scientific research applications:
Medicinal chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological studies: The compound can be used to study the effects of sulfonyl and urea groups on biological activity.
Materials science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and urea groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-ethylurea: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its analogs.
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-11(2)17-15(20)18-13-7-9-19(10-8-13)23(21,22)14-5-3-12(16)4-6-14/h3-6,11,13H,7-10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWMKRWKGANART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2693937.png)


![Benzo[d]isothiazole-5-carboxylic acid](/img/structure/B2693941.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2693942.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2693946.png)




![7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2693952.png)



